P-gp inhibitor 19

Description

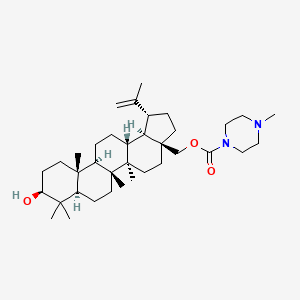

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H60N2O3 |

|---|---|

Molecular Weight |

568.9 g/mol |

IUPAC Name |

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl 4-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C36H60N2O3/c1-24(2)25-11-16-36(23-41-31(40)38-21-19-37(8)20-22-38)18-17-34(6)26(30(25)36)9-10-28-33(5)14-13-29(39)32(3,4)27(33)12-15-35(28,34)7/h25-30,39H,1,9-23H2,2-8H3/t25-,26+,27-,28+,29-,30+,33-,34+,35+,36+/m0/s1 |

InChI Key |

BETWNAMCQVLGBS-WHONGPPWSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)COC(=O)N6CCN(CC6)C |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)COC(=O)N6CCN(CC6)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of P-gp Inhibitor 19 (Parguerene I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of P-gp Inhibitor 19, also known as parguerene I. This brominated diterpene, isolated from the marine red alga Laurencia filiformis, has demonstrated significant potential as a non-cytotoxic inhibitor of P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1). Its unique mechanism of action and ability to reverse multidrug resistance (MDR) in cancer cells make it a compound of high interest in drug development.

Chemical Synthesis

The total synthesis of parguerene I has not been extensively reported in the literature, with most studies focusing on its isolation from natural sources. However, the synthesis of the core parguerane skeleton has been a subject of synthetic chemistry research. The following represents a generalized, plausible synthetic approach based on strategies for related diterpenes. A definitive, published total synthesis of parguerene I is not currently available.

Logical Workflow for the Plausible Synthesis of the Parguerane Skeleton:

Caption: Plausible synthetic workflow for accessing the parguerane skeleton.

Characterization of P-gp Inhibitory Activity

Parguerene I (19) has been characterized as a potent, non-cytotoxic, and dose-dependent inhibitor of P-gp-mediated drug efflux. A key finding is that it appears to act via a novel mechanism, modifying the extracellular antibody binding epitope of P-gp, which distinguishes it from well-known inhibitors like verapamil and cyclosporin A.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the P-gp inhibitory activity of parguerene I.

| Parameter | Cell Line | Substrate | Value | Reference |

| MDR Reversal | CEM/VLB100 | Vinblastine | Dose-dependent reversal | [1] |

| (P-gp overexpressing) | Doxorubicin | Dose-dependent reversal | [1] | |

| Paclitaxel | Dose-dependent reversal | [1] | ||

| Cytotoxicity | Various Cancer Cell Lines | - | Non-cytotoxic at effective inhibitory concentrations | [1][2] |

| Cross-reactivity | - | - | Inhibits MRP1, but not BCRP | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize parguerene I as a P-gp inhibitor are provided below.

2.2.1. Rhodamine 123 Efflux Assay

This assay is used to assess the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.[3][4][5][6][7]

Experimental Workflow:

Caption: Workflow for the Rhodamine 123 efflux assay.

Detailed Steps:

-

Cell Culture: P-gp-overexpressing cells (e.g., CEM/VLB100) and their parental sensitive cell line are cultured under standard conditions.

-

Cell Seeding: Cells are seeded into 96-well black, clear-bottom plates at a suitable density and allowed to adhere overnight.

-

Rhodamine 123 Loading: The culture medium is replaced with a loading buffer containing rhodamine 123 (typically 5 µM). The cells are incubated for 30-60 minutes at 37°C to allow for substrate accumulation.

-

Washing: The loading buffer is removed, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

-

Inhibitor Treatment: The wash buffer is replaced with a fresh medium containing various concentrations of parguerene I (19) or control inhibitors (e.g., verapamil).

-

Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the intracellular fluorescence is monitored over time (e.g., every 5 minutes for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: The rate of decrease in intracellular fluorescence represents the efflux of rhodamine 123. The percentage of inhibition at each concentration of parguerene I is calculated relative to the control (no inhibitor). The IC50 value is then determined by non-linear regression analysis.

2.2.2. Doxorubicin Accumulation and Efflux Assay

This assay measures the effect of parguerene I on the intracellular accumulation and retention of the chemotherapeutic drug doxorubicin, which is a P-gp substrate and naturally fluorescent.[8][9][10][11][12]

Experimental Workflow:

Caption: Workflow for the doxorubicin accumulation and efflux assay.

Detailed Steps:

-

Cell Preparation: Multidrug-resistant and parental sensitive cancer cell lines are seeded in multi-well plates and allowed to attach.

-

Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of parguerene I (19) or a known P-gp inhibitor for approximately 30-60 minutes.

-

Doxorubicin Treatment: Doxorubicin is added to the wells (final concentration typically 5-10 µM), and the cells are incubated for a further 1-2 hours.

-

Washing: The cells are washed thoroughly with ice-cold PBS to remove any extracellular doxorubicin.

-

Accumulation Measurement: For accumulation studies, the cells are lysed at this point, and the intracellular doxorubicin concentration is measured using a fluorescence plate reader (excitation ~470 nm, emission ~560 nm).

-

Efflux Measurement: For efflux studies, after washing, fresh drug-free medium (with or without the inhibitor) is added to the cells, and they are incubated for an additional 1-2 hours. The amount of doxorubicin remaining in the cells is then quantified as described above.

-

Data Analysis: The fluorescence intensity is normalized to the protein content of the cell lysate. The effect of parguerene I on doxorubicin accumulation and retention is expressed as a fold-increase compared to untreated control cells.

2.2.3. Reversal of Paclitaxel Resistance Assay

This assay determines the ability of parguerene I to sensitize P-gp-overexpressing multidrug-resistant cells to the cytotoxic effects of paclitaxel.[13][14][15]

Experimental Workflow:

Caption: Workflow for assessing the reversal of paclitaxel resistance.

Detailed Steps:

-

Cell Seeding: Multidrug-resistant and sensitive cancer cells are seeded in 96-well plates.

-

Drug Treatment: Cells are treated with a range of concentrations of paclitaxel, both in the presence and absence of a fixed, non-toxic concentration of parguerene I (19).

-

Incubation: The plates are incubated for 48-72 hours to allow for the cytotoxic effects of paclitaxel to manifest.

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: The IC50 values (the concentration of paclitaxel required to inhibit cell growth by 50%) are calculated for both treatment groups (with and without parguerene I). The fold-reversal (FR) factor is then calculated as the ratio of the IC50 of paclitaxel alone to the IC50 of paclitaxel in the presence of parguerene I.

Signaling Pathways and Mechanism of Action

Parguerene I is proposed to inhibit P-gp through a novel mechanism that involves interaction with the extracellular domain of the transporter. This is distinct from many other P-gp inhibitors that compete with substrates for binding to the transmembrane domains or interfere with ATP hydrolysis at the nucleotide-binding domains.

Logical Relationship of Parguerene I's Proposed Mechanism:

Caption: Proposed mechanism of P-gp inhibition by parguerene I.

This unique mode of action suggests that parguerene I may be less susceptible to resistance mechanisms that involve mutations in the substrate-binding pocket of P-gp. Further research is needed to fully elucidate the precise binding site and the conformational changes induced by parguerene I.

References

- 1. Parguerenes: Marine red alga bromoditerpenes as inhibitors of P-glycoprotein (ABCB1) in multidrug resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2.5. P-gp mediated efflux assays [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of doxorubicin uptake, efflux, and modulation of multidrug resistance (MDR) in MDR human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Rescue of paclitaxel sensitivity by repression of Prohibitin1 in drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rescue of paclitaxel sensitivity by repression of Prohibitin1 in drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers - PMC [pmc.ncbi.nlm.nih.gov]

Initial Cytotoxicity Screening of P-gp Inhibitor 19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial cytotoxicity screening of P-glycoprotein (P-gp) inhibitor 19. P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents. The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance the efficacy of cancer therapies. This document details the experimental protocols, summarizes quantitative data, and outlines the logical framework for the evaluation of P-gp inhibitor 19.

Introduction to this compound

This compound is a small molecule identified through in silico screening aimed at discovering compounds that specifically target the nucleotide-binding domains (NBDs) of P-gp.[1][2] This approach was designed to identify inhibitors that interfere with the energy source for P-gp-mediated drug efflux, potentially offering a novel mechanism of action compared to substrate-binding site competitors.[1] The initial hypothesis was that by inhibiting the ATPase activity of P-gp, inhibitor 19 would increase the intracellular concentration of co-administered chemotherapeutic drugs, thereby restoring their cytotoxic effects in MDR cancer cells.

Experimental Protocols

The initial cytotoxicity screening of this compound was conducted to assess its intrinsic toxicity and its ability to potentiate the cytotoxic effects of a known P-gp substrate, paclitaxel, in a multidrug-resistant cancer cell line.

Cell Lines and Culture

-

Cell Line: DU145TXR, a human prostate cancer cell line selected for multidrug resistance and overexpression of P-gp.[1]

-

Culture Conditions: Cells were maintained in a complete medium supplemented with fetal bovine serum and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to determine cell viability. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: DU145TXR cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Preparation: this compound and paclitaxel were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions were then prepared in complete culture medium to achieve the desired final concentrations.

-

Treatment:

-

Intrinsic Cytotoxicity: Cells were treated with increasing concentrations of this compound (ranging from 10 nmol/L to 25 µmol/L) for 48 hours.[1]

-

Potentiation of Paclitaxel Cytotoxicity: Cells were co-treated with a fixed concentration of paclitaxel (500 nmol/L) and varying concentrations of this compound (10 nmol/L to 25 µmol/L) for 48 hours.[1]

-

Controls: Control wells included cells treated with vehicle (DMSO) only and cells treated with paclitaxel alone.

-

-

MTT Incubation: After the 48-hour treatment period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. The results were plotted as cell viability versus the concentration of the inhibitor.

Data Presentation

The quantitative data from the initial cytotoxicity screening of this compound are summarized in the tables below.

Table 1: Intrinsic Cytotoxicity of this compound on DU145TXR Cells

| Concentration of Inhibitor 19 (µmol/L) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5 |

| 0.01 | > 80% |

| 0.1 | > 80% |

| 1 | > 80% |

| 10 | > 80% |

| 25 | > 80% |

Data extracted and interpreted from graphical representation in the source publication. The study concluded that inhibitor 19 did not exhibit significant intrinsic toxicity at the tested concentrations.[1]

Table 2: Effect of this compound on Paclitaxel (500 nmol/L) Cytotoxicity in DU145TXR Cells

| Concentration of Inhibitor 19 (µmol/L) | Cell Viability (%) in the Presence of Paclitaxel (Mean ± SD) |

| 0 (Paclitaxel only) | ~85 ± 5 |

| 0.01 | ~85 ± 5 |

| 0.1 | ~85 ± 5 |

| 1 | ~85 ± 5 |

| 10 | ~85 ± 5 |

| 25 | ~85 ± 5 |

Data extracted and interpreted from graphical representation in the source publication. The results indicate that this compound did not potentiate the cytotoxic effect of paclitaxel in the DU145TXR cell line at the concentrations tested.[1]

Visualizations

Experimental Workflow

Caption: Workflow for the initial cytotoxicity screening of this compound.

P-gp Inhibition Logical Framework

Caption: Hypothesized mechanism of P-gp inhibition to enhance drug-induced cytotoxicity.

Summary of Findings and Conclusion

The initial cytotoxicity screening of this compound, identified through in silico methods targeting the NBDs of P-gp, yielded the following key findings:

-

Intrinsic Cytotoxicity: this compound did not exhibit significant intrinsic cytotoxicity in the multidrug-resistant DU145TXR human prostate cancer cell line at concentrations up to 25 µmol/L.[1]

-

Potentiation of Paclitaxel Cytotoxicity: In co-treatment experiments, this compound failed to potentiate the cytotoxic effects of paclitaxel in the DU145TXR cell line.[1] The viability of cells treated with a combination of paclitaxel and inhibitor 19 was comparable to that of cells treated with paclitaxel alone.[1]

Based on these initial screening results, it was concluded that this compound is not an effective modulator of P-gp-mediated multidrug resistance under the tested conditions.[1] While the compound was identified as a potential inhibitor through computational screening, the in vitro cytotoxicity assays did not validate this hypothesis. This outcome underscores the importance of experimental validation for computationally identified hits in drug discovery. Further investigation into the reasons for the lack of activity, such as cell permeability, off-target effects, or inaccurate binding predictions, would be necessary to fully understand the properties of this compound. Other compounds (29, 34, and 45) identified in the same in silico screen did show potentiation of paclitaxel cytotoxicity, suggesting the overall screening strategy had merit, but that inhibitor 19 specifically was not a successful candidate.[1]

References

"exploring the chemical space for new P-gp inhibitors"

Experimental Approaches and Methodologies

Experimental validation is essential to confirm the activity of putative inhibitors identified through computational screens and to characterize their mechanism of action.

High-Throughput Screening (HTS)

Cell-based high-throughput screens are a primary method for identifying novel P-gp inhibitors from large chemical libraries. These assays typically use a pair of cell lines: a parental line with low or no P-gp expression and a derived line that overexpresses P-gp. The principle is to identify compounds that are either cytotoxic to both cell lines equally (indicating they are not P-gp substrates) or that can restore the cytotoxicity of a known P-gp substrate (like paclitaxel) in the P-gp overexpressing cell line.

Key Experimental Assays

Several well-established assays are used to measure the ability of a compound to inhibit P-gp function directly.

1. Rhodamine 123 Efflux Assay

This is a widely used functional assay to assess P-gp activity. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. A P-gp inhibitor will block this efflux, leading to the accumulation of Rhodamine 123 inside the cells and a corresponding increase in fluorescence, which can be quantified.

2. Calcein-AM Efflux Assay

The Calcein-AM assay is another popular high-throughput method. Calcein-AM is a non-fluorescent, cell-permeable compound that is a substrate for P-gp. Once inside the cell, it is hydrolyzed by intracellular esterases into the highly fluorescent molecule calcein, which is not a P-gp substrate. In P-gp overexpressing cells, Calcein-AM is effluxed before it can be converted. P-gp inhibitors block this efflux, allowing more Calcein-AM to enter the cell, get converted to calcein, and accumulate, leading to a measurable increase in intracellular fluorescence.

3. P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to transport substrates across the cell membrane. The ATPase activity of P-gp is modulated by its interaction with substrates and inhibitors. This assay measures the rate of ATP hydrolysis by purified P-gp in membrane vesicles. The amount of inorganic phosphate (Pi) released from ATP is quantified, often through a colorimetric reaction. Compounds can be classified based on their effect:

-

Substrates: Typically stimulate the basal ATPase activity.

-

Inhibitors: Can inhibit the substrate-stimulated ATPase activity.

Detailed Experimental Protocols

Protocol 1: Rhodamine 123 Accumulation Assay

This protocol is adapted from methodologies used to quantify P-gp inhibition by measuring the intracellular accumulation of its fluorescent substrate, Rhodamine 123.

-

Cell Culture: Seed P-gp overexpressing cells (e.g., MCF7/ADR, KB-8-5-11) and the corresponding parental cells (e.g., MCF7, KB-3-1) in 96-well plates and grow to ~80-90% confluency.

-

Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions of the test compound in culture medium. Also, prepare a positive control (e.g., 50 µM Verapamil) and a negative control (vehicle only).

-

Incubation: Remove the culture medium from the wells. Add the media containing the different concentrations of the test inhibitor or controls to the cells.

-

Substrate Addition: Add Rhodamine 123 to each well to a final concentration of approximately 5 µM.

-

Accumulation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Washing: Aspirate the medium containing the dye and inhibitors. Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to stop the efflux.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) and incubating for 10 minutes.

-

Quantification: Measure the fluorescence of the cell lysate using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

-

Data Analysis: Normalize the fluorescence intensity to the protein concentration in each well. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% of the maximum possible accumulation of Rhodamine 123.

Protocol 2: Calcein-AM Assay

This protocol describes a high-throughput method for assessing P-gp inhibition.

-

Cell Preparation: Harvest P-gp overexpressing cells and resuspend them in assay buffer. Adjust the cell density to 5 x 10^4 cells/well in a 96-well black, clear-bottom plate.

-

Compound Treatment: Add various concentrations of the test compound to the wells. Include a positive control (e.g., Cyclosporin A) and a vehicle control.

-

Incubation: Incubate the cells with the compounds for 15-30 minutes at 37°C in a CO2 incubator.

-

Substrate Addition: Add Calcein-AM to each well to a final concentration of 0.25-0.5 µM and incubate for an additional 15-45 minutes in the dark at 37°C.

-

Washing: Centrifuge the plate (for suspension cells) or aspirate the medium (for adherent cells). Wash the cells three times with cold PBS.

-

Fluorescence Measurement: Add 100 µl of assay buffer to each well and immediately measure the intracellular calcein fluorescence using a microplate reader (Ex/Em ≈ 485/525 nm).

-

Data Analysis: The increase in fluorescence intensity is proportional to the inhibition of P-gp. Plot the fluorescence intensity against the inhibitor concentration and determine the IC50 value using non-linear regression.

Protocol 3: P-gp ATPase Activity Assay

This protocol outlines the measurement of P-gp ATPase activity using membrane vesicles.

-

Reagents: Prepare P-gp-containing membrane vesicles from a suitable expression system (e.g., Sf9 insect cells). Prepare an assay buffer, ATP solution, and a known P-gp activator (e.g., Verapamil).

-

Assay Setup: The assay is performed in two parts: an activation test and an inhibition test.

-

Activation Test: Add the test compound at various concentrations to the membrane vesicles to see if it stimulates basal ATPase activity.

-

Inhibition Test: Add the test compound in the presence of a concentration of a known activator (e.g., Verapamil) that gives maximal stimulation.

-

-

Reaction: Add the membrane vesicles to a 96-well plate with the test compounds. To distinguish P-gp specific activity, prepare parallel samples containing sodium orthovanadate (a potent inhibitor of P-type ATPases).

-

ATP Initiation: Start the reaction by adding ATP (final concentration ~2-5 mM) to each well. Incubate at 37°C for 20-30 minutes.

-

Stopping Reaction: Stop the reaction by adding an SDS solution.

-

Phosphate Detection: Add a colorimetric reagent (e.g., a solution containing ammonium molybdate and ascorbic acid) that reacts with the inorganic phosphate (Pi) released during ATP hydrolysis. A colored complex will form.

-

Measurement: Measure the absorbance of the colored product using a microplate reader.

-

Data Analysis: The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of vanadate from the total activity. This represents the P-gp-specific activity. Determine the effect of the test compound on this activity to identify it as a stimulator or inhibitor.

Data Presentation: P-gp Inhibitory Activity

The inhibitory potential of compounds is typically reported as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following tables summarize the IC50 values for a selection of known synthetic and natural product-derived P-gp inhibitors, determined using various assays.

Table 1: IC50 Values of Selected Synthetic P-gp Inhibitors

| Compound | Assay Type | Cell Line / System | IC50 (µM) | Reference |

|---|---|---|---|---|

| Verapamil | Rhodamine 123 | MCF7R | 2.0 | |

| Cyclosporin A | Rhodamine 123 | MCF7R | 0.4 | |

| Elacridar (GF120918) | Rhodamine 123 | MCF7R | 0.05 | |

| Zosuquidar (LY335979) | Paclitaxel Transport | Caco-2 | 0.034 | |

| Tariquidar (XR9576) | Paclitaxel Transport | Caco-2 | 0.043 | |

| Ketoconazole | Digoxin Transport | Caco-2 | 0.244 | |

| Quinidine | Rhodamine 123 | MCF7R | 1.1 |

| Nitrendipine | Rhodamine 123 | MCF7R | 250.5 | |

Table 2: IC50 Values of Selected Natural Product P-gp Inhibitors

| Compound | Source | Assay Type | Cell Line / System | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Quercetin | Plants | Pirarubicin Cytotoxicity | K562/adr | Reduces Pirarubicin IC50 | |

| Biochanin A | Cicer pinnatifidum | Doxorubicin Cytotoxicity | P-gp positive cells | Potentiates Doxorubicin | |

| Curcumin | Curcuma longa | Doxorubicin Accumulation | MCF-7/Adr | - | |

| Ginsenoside Rg3 | Panax ginseng | Doxorubicin Accumulation | MCF-7/Adr | - |

| Epigallocatechin gallate | Camellia sinensis | Rhodamine 123 Transport | CHRC5 | Inhibits Efflux | |

Visualizations: Workflows and Pathways

Logical and Experimental Workflows

The search for novel P-gp inhibitors follows a structured pipeline that combines computational screening with multi-level experimental validation.

Caption: Workflow for P-gp inhibitor discovery.

Mechanism of Action and Regulation

Understanding the mechanism of P-gp-mediated efflux and its regulatory pathways is critical for designing effective inhibitors.

Caption: P-gp mediated drug efflux and inhibition.

Caption: Simplified P-gp expression signaling pathway.

Natural Product Derivatives as P-glycoprotein Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. Its ability to efflux a wide range of xenobiotics from cells presents a significant challenge in drug development and chemotherapy. Natural products have emerged as a promising source of P-gp inhibitors, offering a diverse chemical space for the development of novel agents to overcome MDR and enhance drug efficacy. This technical guide provides an in-depth overview of natural product derivatives as P-gp inhibitors, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on P-gp Inhibition by Natural Product Derivatives

The following tables summarize the in vitro P-gp inhibitory activity of various natural product derivatives, categorized by their chemical class. The half-maximal inhibitory concentration (IC50) is a widely used metric to quantify the potency of a P-gp inhibitor.

Table 1: Flavonoid and Stilbene Derivatives as P-gp Inhibitors

| Compound | Natural Source/Class | Experimental Model | P-gp Substrate | IC50 (µM) | Reference |

| Biochanin A | Chickpea (Cicer arietinum) | MCF-7/Adr cells | Doxorubicin | - | |

| Silymarin | Milk thistle (Silybum marianum) | MCF-7/ADR cells | Daunomycin | - | [1] |

| Quercetin | Many fruits and vegetables | K562/adr cells | Pirarubicin | - | |

| FM04 (Metabolite of FD18) | Synthetic flavonoid dimer derivative | LCC6MDR cells | Paclitaxel | 0.083 | [2] |

| Baicalein | Scutellaria baicalensis | HL60/MDR cells | Doxorubicin | - | [3] |

Table 2: Alkaloid Derivatives as P-gp Inhibitors

| Compound | Natural Source/Class | Experimental Model | P-gp Substrate | IC50 (µM) | Reference |

| Tetrandrine | Stephania tetrandra | Resistant cancer cells | - | - | [4] |

| Pervilleine A | Erythroxylum pervillei | KB-VI cells | Vinblastine | 0.36 | [5] |

| Heyneanine | Tabernaemontana heyneana | - | Vincristine | - | [5] |

| 19-epi-heyneanine | Tabernaemontana heyneana | - | Vincristine | - | [5] |

| Dippinine B | Tabernaemontana heyneana | - | Vincristine | - | [5] |

| Dippinine C | Tabernaemontana heyneana | - | Vincristine | - | [5] |

Table 3: Terpenoid and Cannabinoid Derivatives as P-gp Inhibitors

| Compound | Natural Source/Class | Experimental Model | P-gp Substrate | IC50 (µM) | Reference |

| Cannabidiol (CBD) | Cannabis sativa | LLC-PK1/MDR1 cells | Rhodamine 123 | 8.44 | [6] |

| Cannabidiol (CBD) | Cannabis sativa | P-gp expressed membranes | Verapamil-stimulated ATPase | 39.6 | [6] |

Table 4: Marine Natural Product Derivatives as P-gp Inhibitors

| Compound | Natural Source/Class | Experimental Model | P-gp Substrate | IC50 (nM) | Reference |

| Ecteinascidin 743 (ET-743) | Ecteinascidia turbinata | - | - | 0.5 (ng/mL) | [7] |

Key Experimental Protocols

Accurate evaluation of P-gp inhibition is crucial for the identification and characterization of new inhibitors. The following are detailed methodologies for two of the most common in vitro assays.

Rhodamine 123 Accumulation Assay

This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123. Inhibition of P-gp leads to increased intracellular fluorescence.[8][9]

Materials:

-

P-gp-overexpressing cells (e.g., Caco-2, MCF7/ADR, LLC-PK1/MDR1) and parental cells.

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Rhodamine 123 stock solution.

-

Test compounds (potential P-gp inhibitors).

-

Positive control inhibitor (e.g., verapamil, cyclosporin A).

-

Multi-well plates (e.g., 96-well).

-

Fluorescence microplate reader or flow cytometer.

Procedure:

-

Cell Seeding: Seed the P-gp-overexpressing and parental cells in multi-well plates at an appropriate density and allow them to adhere and grow to a confluent monolayer. For Caco-2 cells, this typically requires 21 days of culture to allow for differentiation.

-

Pre-incubation with Inhibitors: Wash the cells with warm PBS. Pre-incubate the cells with various concentrations of the test compound or positive control in a suitable buffer or medium for a defined period (e.g., 30-60 minutes) at 37°C.

-

Rhodamine 123 Incubation: Add rhodamine 123 to each well to a final concentration (e.g., 5-10 µM) and incubate for a specific duration (e.g., 60-90 minutes) at 37°C, protected from light.[10]

-

Washing: Remove the incubation medium and wash the cells multiple times with ice-cold PBS to stop the efflux and remove extracellular rhodamine 123.

-

Cell Lysis (for plate reader): Lyse the cells using a suitable lysis buffer (e.g., containing 1% Triton X-100).

-

Fluorescence Measurement:

-

Microplate Reader: Measure the fluorescence of the cell lysates at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Flow Cytometer: Detach the cells and analyze the intracellular fluorescence of individual cells.

-

-

Data Analysis: Normalize the fluorescence intensity to the protein concentration in each well (for plate reader). Calculate the percentage of rhodamine 123 accumulation relative to the control (no inhibitor). Determine the IC50 value of the test compound by plotting the percentage of accumulation against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this ATPase activity.[1][11]

Materials:

-

P-gp-containing membranes (e.g., from P-gp-overexpressing insect or mammalian cells).

-

Assay buffer (containing MgCl2, ATP, and an ATP-regenerating system).

-

Test compounds.

-

Positive control substrate/inhibitor (e.g., verapamil).

-

Reagents for detecting inorganic phosphate (Pi) or ADP.

-

Microplate reader.

Procedure:

-

Preparation of Reaction Mixture: Prepare a reaction mixture containing the assay buffer and P-gp membranes.

-

Addition of Test Compounds: Add various concentrations of the test compound or positive control to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

-

Detection of ATPase Activity: Measure the amount of inorganic phosphate (Pi) or ADP produced. This can be done using a colorimetric method (e.g., malachite green assay for Pi) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the rate of ATP hydrolysis. Determine the effect of the test compound on the basal and/or substrate-stimulated P-gp ATPase activity. For inhibitors, calculate the IC50 value. For stimulators, determine the concentration required for half-maximal stimulation (EC50).

Signaling Pathways and Experimental Workflows

Understanding the cellular mechanisms that regulate P-gp expression and function is crucial for developing effective inhibitory strategies. Natural product derivatives can modulate these pathways, leading to a downregulation of P-gp.

P-gp Regulation via the PI3K/Akt/NF-κB Signaling Pathway

The PI3K/Akt/NF-κB pathway is a key signaling cascade involved in cell survival, proliferation, and inflammation. Its dysregulation is often associated with cancer and drug resistance. Several natural products have been shown to inhibit this pathway, leading to a decrease in P-gp expression.[12][13][14][15][16]

Caption: PI3K/Akt/NF-κB pathway regulating P-gp expression and its inhibition by natural products.

Experimental Workflow for Screening P-gp Inhibitors

The following diagram illustrates a typical workflow for screening natural product derivatives for P-gp inhibitory activity.

References

- 1. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Flavonoid FM04 as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Induction of P-glycoprotein expression and activity by Aconitum alkaloids: Implication for clinical drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. realmofcaring.org [realmofcaring.org]

- 7. Marine Natural Products with P-Glycoprotein Inhibitor Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly sensitive measurement of P-glycoprotein-mediated transport activity in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipid environment determines the drug-stimulated ATPase activity of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]

- 15. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note and Protocol: P-gp Inhibitor 19 Calcein-AM Efflux Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1][2][3][4] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of substrates out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[2][3] The calcein-AM assay is a widely used, rapid, and sensitive method to assess the inhibitory activity of compounds against P-gp.[5][6][7]

This document provides a detailed protocol for evaluating the potency of a test compound, herein referred to as "Inhibitor 19," as a P-gp inhibitor using the calcein-AM efflux assay.

Assay Principle:

Calcein-AM is a non-fluorescent, lipophilic compound that readily diffuses across the cell membrane.[6][7] Once inside the cell, it is hydrolyzed by intracellular esterases into the hydrophilic and highly fluorescent molecule, calcein.[6][7] Calcein itself is not a P-gp substrate and is well-retained within cells that have low P-gp activity.[6] However, in cells overexpressing P-gp, the non-fluorescent calcein-AM is actively effluxed before it can be converted to calcein, resulting in low intracellular fluorescence.[5][7] P-gp inhibitors block this efflux, leading to the intracellular accumulation of calcein and a corresponding increase in fluorescence.[6][8] The intensity of the fluorescence is therefore directly proportional to the extent of P-gp inhibition.

P-gp Efflux Mechanism and Inhibition

The following diagram illustrates the mechanism of P-gp mediated efflux of Calcein-AM and its inhibition.

Caption: Mechanism of Calcein-AM efflux by P-gp and its inhibition.

Experimental Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials and Reagents:

-

P-gp overexpressing cells (e.g., MCF-7/Doxo, K562-MDR) and their parental non-overexpressing cell line (e.g., MCF-7, K562).

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

Calcein-AM stock solution (e.g., 1 mM in DMSO).

-

Inhibitor 19 stock solution (in a suitable solvent, e.g., DMSO).

-

Known P-gp inhibitor as a positive control (e.g., Verapamil, Cyclosporin A).

-

96-well black, clear-bottom tissue culture plates.

-

Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm).[1][6]

Experimental Workflow Diagram:

Caption: Experimental workflow for the Calcein-AM P-gp inhibition assay.

Procedure:

-

Cell Seeding: Seed the P-gp overexpressing cells in a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells per well.[6] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Preparation of Compounds: Prepare serial dilutions of "Inhibitor 19" and the positive control (e.g., verapamil) in assay buffer (e.g., PBS or serum-free media). Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).

-

Inhibitor Pre-incubation: After 24 hours, gently wash the cells twice with PBS. Add the prepared dilutions of "Inhibitor 19," positive control, and vehicle control to the respective wells. Pre-incubate the plate at 37°C for 30 minutes.[5]

-

Calcein-AM Loading: Prepare a working solution of Calcein-AM in assay buffer (e.g., 0.25 µM).[5] Add the Calcein-AM solution to all wells.

-

Incubation: Incubate the plate at 37°C for 15-45 minutes in the dark.[5][6] The optimal incubation time may need to be determined empirically for the specific cell line.

-

Fluorescence Measurement: After incubation, wash the cells three times with cold PBS to remove extracellular Calcein-AM.[6] Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[1]

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Normalize the fluorescence intensity of the inhibitor-treated wells to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% of the maximum inhibition of P-gp activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparative Data for Known P-gp Inhibitors

The following table provides representative IC50 values for several known P-gp inhibitors determined by the Calcein-AM assay in various cell lines. This data can be used as a reference for evaluating the potency of "Inhibitor 19".

| P-gp Inhibitor | Cell Line | IC50 (µM) | Reference |

| Zosuquidar | MDCKII-MDR1 | 0.1 | [6] |

| Valspodar | CEM/VLB100 | 1.2 | [6] |

| Verapamil | K562-MDR | 2.61 | [6] |

| Quinidine | K562-MDR | 4.39 | [6] |

| Cyclosporin A | K562-MDR | 0.73 | [9] |

| Elacridar | MCF7R | 0.05 | [10] |

| Nitrendipine | MCF7R | 250.5 | [10] |

Note: IC50 values can vary depending on the cell line, assay conditions, and specific protocol used.[6] Higher IC50 values are often observed in cells with higher P-gp expression levels.[6]

Conclusion

The Calcein-AM efflux assay is a robust and high-throughput method for identifying and characterizing P-gp inhibitors. By following this protocol, researchers can effectively determine the inhibitory potency of "Inhibitor 19" and compare it to known P-gp modulators. This information is crucial for the development of new therapeutic agents designed to overcome multidrug resistance or to mitigate adverse drug-drug interactions mediated by P-gp.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 5. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing P-glycoprotein (P-gp) Inhibitors using MDCK-MDR1 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter that plays a significant role in drug disposition and multidrug resistance in cancer.[1][2] P-gp is an efflux pump that actively transports a wide variety of structurally diverse xenobiotics out of cells, thereby limiting their intracellular concentration and therapeutic efficacy. It is highly expressed in barrier tissues such as the intestinal epithelium, the blood-brain barrier, and the kidney proximal tubules.[1] Consequently, the assessment of a new chemical entity's potential to inhibit P-gp is a critical step in drug discovery and development to predict potential drug-drug interactions and to overcome multidrug resistance.

The Madin-Darby canine kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is a widely used in vitro model to study P-gp-mediated transport and its inhibition.[3][4] These cells form a polarized monolayer with tight junctions, mimicking biological barriers, and overexpress human P-gp, making them an ideal tool for screening P-gp inhibitors.[5]

These application notes provide detailed protocols for three common assays used to evaluate P-gp inhibition in MDCK-MDR1 cells: the Calcein-AM uptake assay, the bidirectional transport assay, and the P-gp ATPase activity assay.

Data Presentation

Table 1: IC50 Values of Known P-gp Inhibitors in the Calcein-AM Assay

| Inhibitor | Reported IC50 in MDCK-MDR1 cells (µM) |

| Verapamil | 0.4 - 53 (highly variable depending on assay conditions)[6] |

| Cyclosporin A | 1.4[7] |

| Ketoconazole | ~6[7] |

| Quinidine | Varies, often used as a positive control inhibitor |

| Itraconazole | ~2[7] |

Note: IC50 values can vary significantly between laboratories and experimental conditions.

Table 2: Effect of P-gp Inhibitors on the Bidirectional Transport of Digoxin (a P-gp substrate) in MDCK-MDR1 Cells

| Condition | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |

| Digoxin alone | Low | High | > 2 (typically 10-60)[8][9] |

| Digoxin + Verapamil | Increased | Decreased | Close to 1 |

| Digoxin + Cyclosporin A | Increased | Decreased | Close to 1 |

| Digoxin + Ketoconazole | Increased | Decreased | Close to 1 |

Note: The exact Papp and ER values are dependent on experimental parameters. An efflux ratio greater than 2 is indicative of active efflux.[10]

Table 3: P-gp ATPase Activity Modulation by Known Inhibitors

| Compound | Effect on Basal ATPase Activity | Effect on Substrate-Stimulated ATPase Activity |

| Verapamil | Stimulation | Competitive Inhibition[11] |

| Cyclosporin A | Inhibition | Inhibition[11] |

| Ketoconazole | Inhibition | Inhibition |

Experimental Protocols

Calcein-AM Uptake Assay

This is a high-throughput fluorescence-based assay to assess P-gp inhibition. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic calcein. Active P-gp effluxes Calcein-AM out of the cell, resulting in low intracellular fluorescence. Inhibition of P-gp leads to increased intracellular accumulation of Calcein-AM, its subsequent conversion to calcein, and a corresponding increase in fluorescence.

Materials:

-

MDCK-MDR1 cells

-

96-well black, clear-bottom tissue culture plates

-

Calcein-AM

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Test compounds and a known P-gp inhibitor (e.g., verapamil or cyclosporin A) as a positive control.

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)

Protocol:

-

Cell Seeding: Seed MDCK-MDR1 cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well. Culture for 24-48 hours to form a confluent monolayer.

-

Preparation of Solutions:

-

Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in HBSS.

-

-

Assay Procedure:

-

Wash the cell monolayer twice with warm HBSS.

-

Add the test compounds and positive control at various concentrations to the wells and incubate at 37°C for 15-30 minutes.

-

Add Calcein-AM to each well to a final concentration of 0.5-1 µM.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with cells but no Calcein-AM).

-

Plot the fluorescence intensity against the concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the inhibitor that results in a 50% increase in fluorescence compared to the control (no inhibitor).

-

Bidirectional Transport Assay

This assay determines whether a compound is a substrate and/or inhibitor of P-gp by measuring its transport across a polarized monolayer of MDCK-MDR1 cells in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Materials:

-

MDCK-MDR1 cells

-

Transwell™ inserts (e.g., 12-well or 24-well plates)

-

Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

-

A known P-gp substrate (e.g., digoxin or rhodamine 123)

-

Test compounds and a known P-gp inhibitor (e.g., verapamil)

-

LC-MS/MS or other suitable analytical method for quantification

Protocol:

-

Cell Seeding and Culture: Seed MDCK-MDR1 cells onto Transwell™ inserts at a density of 1-2 x 10⁵ cells/cm². Culture for 4-7 days to allow for the formation of a confluent and polarized monolayer.[1] Monitor the monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

Assay Setup:

-

Wash the cell monolayers with warm transport buffer.

-

To assess if a compound is an inhibitor, add a known P-gp substrate to the donor chamber (apical for A→B, basolateral for B→A) and the test compound to both the donor and receiver chambers.

-

For the A→B transport study, add the substrate/inhibitor solution to the apical chamber and fresh transport buffer to the basolateral chamber.

-

For the B→A transport study, add the substrate/inhibitor solution to the basolateral chamber and fresh transport buffer to the apical chamber.

-

-

Incubation and Sampling:

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh transport buffer.

-

At the end of the incubation, collect samples from both the donor and receiver chambers.

-

-

Sample Analysis: Quantify the concentration of the substrate in the collected samples using a validated analytical method like LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

-

Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B)

-

A significant reduction in the ER of the P-gp substrate in the presence of the test compound indicates P-gp inhibition.

-

P-gp ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp in isolated cell membranes. P-gp substrates and inhibitors can modulate this activity. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Membrane vesicles from MDCK-MDR1 cells or other P-gp overexpressing cells

-

Assay buffer (containing MgCl₂, KCl, and a buffer like Tris-HCl)

-

ATP

-

A known P-gp substrate/activator (e.g., verapamil)

-

Test compounds

-

Sodium orthovanadate (a P-gp ATPase inhibitor)

-

Reagents for Pi detection (e.g., based on the malachite green method)

-

96-well plates

-

Plate reader for absorbance measurement

Protocol:

-

Membrane Preparation: Prepare membrane vesicles from MDCK-MDR1 cells using standard cell fractionation techniques (e.g., dounce homogenization followed by differential centrifugation).

-

Assay Setup:

-

In a 96-well plate, add the membrane vesicles, assay buffer, and the test compound or control.

-

To distinguish P-gp specific ATPase activity, include control wells with sodium orthovanadate.

-

To test for inhibition, include a known P-gp activator like verapamil in the reaction mixture.

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Incubate at 37°C for 20-30 minutes.

-

-

Reaction Termination and Pi Detection:

-

Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

-

Add the colorimetric reagent for Pi detection and incubate at room temperature for color development.

-

-

Measurement and Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

The P-gp specific ATPase activity is calculated as the difference between the total ATPase activity and the vanadate-insensitive ATPase activity.

-

Plot the percentage of ATPase activity against the concentration of the test compound to determine the IC50 for inhibition or the EC50 for activation.

-

Mandatory Visualization

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

Caption: Workflow for the Calcein-AM P-gp inhibition assay.

Caption: Workflow for the bidirectional transport assay.

References

- 1. Functional Characterization Of Peptide Transporters In MDCKII -MDR1 Cell line As A Model For Oral Absorption Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. Interaction of Common Azole Antifungals with P Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of cyclosporin derivatives with the ATPase activity of human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating the In Vivo Efficacy of P-glycoprotein Inhibitor 19

These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of a novel P-glycoprotein (P-gp) inhibitor, designated as P-gp Inhibitor 19. The provided methodologies are intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of P-gp inhibitors.

1. Introduction to P-glycoprotein (P-gp) and Its Inhibition

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a well-characterized ATP-dependent efflux pump.[1][2][3] It is expressed in various tissues, including the intestine, blood-brain barrier, liver, and kidneys, where it plays a crucial role in limiting the absorption and distribution of a wide range of xenobiotics, including many therapeutic drugs.[4][5][6][7] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), as it actively pumps chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.[8][9]

P-gp inhibitors are compounds that block the function of this efflux pump, thereby increasing the intracellular concentration and therapeutic efficacy of co-administered P-gp substrate drugs. The development of potent and specific P-gp inhibitors is a promising strategy to overcome MDR in cancer and to enhance the oral bioavailability and central nervous system (CNS) penetration of various drugs.[4][10] These notes provide protocols for evaluating the in vivo efficacy of "this compound" using established animal models.

2. In Vivo Models for Efficacy Testing

The selection of an appropriate animal model is critical for the preclinical evaluation of P-gp inhibitors. Commonly used models include:

-

Wild-Type Rodents (Mice, Rats): These models are useful for assessing the effect of P-gp inhibition on the pharmacokinetics of a P-gp substrate. By comparing the substrate's pharmacokinetic profile with and without the inhibitor, one can determine the extent of P-gp inhibition in relevant tissues like the intestine and blood-brain barrier.

-

P-gp Knockout Mice (mdr1a/1b-/-): These transgenic models lack functional P-gp and serve as a valuable tool to confirm that the observed effects of an inhibitor are indeed P-gp mediated.[7] Comparing the pharmacokinetics of a substrate in wild-type and knockout mice, with and without the inhibitor, can provide definitive evidence of P-gp-specific inhibition.

-

Tumor Xenograft Models: To evaluate the efficacy of a P-gp inhibitor in reversing MDR in cancer, human cancer cell lines overexpressing P-gp (e.g., LCC6MDR) can be implanted into immunocompromised mice.[8] The potentiation of a co-administered chemotherapeutic agent's anti-tumor activity by the P-gp inhibitor is a key measure of efficacy.[11]

3. Experimental Protocols

The following are detailed protocols for key in vivo experiments to assess the efficacy of this compound.

3.1. Protocol 1: Oral Bioavailability Study in Rodents

This protocol aims to determine the effect of this compound on the oral bioavailability of a known P-gp substrate, such as paclitaxel.[4]

-

Materials:

-

Male Sprague-Dawley rats (250-300g) or BALB/c mice (20-25g)

-

This compound

-

Paclitaxel (or other P-gp substrate)

-

Vehicle for oral and intravenous administration (e.g., a mixture of Cremophor EL and ethanol in saline)

-

Blood collection supplies (e.g., heparinized tubes, syringes)

-

Analytical equipment (e.g., LC-MS/MS) for drug quantification

-

-

Procedure:

-

Fast animals overnight with free access to water.

-

Divide animals into four groups (n=5-6 per group):

-

Group A: Paclitaxel (intravenous)

-

Group B: Paclitaxel (oral)

-

Group C: this compound (oral) + Paclitaxel (oral)

-

Group D: Vehicle control

-

-

For Group C, administer this compound orally at a predetermined dose 30-60 minutes before paclitaxel administration.

-

Administer paclitaxel intravenously (e.g., 5 mg/kg) to Group A and orally (e.g., 20 mg/kg) to Groups B and C.

-

Collect blood samples from the tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

-

Centrifuge blood samples to separate plasma and store at -80°C until analysis.

-

Quantify the concentration of paclitaxel in plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and oral bioavailability (F%).

-

-

Data Presentation:

| Group | Treatment | Route | Dose (mg/kg) | AUC (ng·h/mL) | Cmax (ng/mL) | Oral Bioavailability (F%) |

| A | Paclitaxel | IV | 5 | 1500 ± 150 | - | - |

| B | Paclitaxel | PO | 20 | 510 ± 95 | 120 ± 25 | 8.5% |

| C | This compound + Paclitaxel | PO | 10 + 20 | 2460 ± 320 | 550 ± 80 | 41.0% |

3.2. Protocol 2: Tumor Xenograft Efficacy Study

This protocol evaluates the ability of this compound to reverse MDR in a tumor xenograft model.[8]

-

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

P-gp overexpressing human cancer cell line (e.g., LCC6MDR)

-

Chemotherapeutic agent and P-gp substrate (e.g., Doxorubicin)

-

This compound

-

Matrigel

-

Calipers for tumor measurement

-

-

Procedure:

-

Inject 1 x 10^6 LCC6MDR cells suspended in Matrigel subcutaneously into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into four treatment groups (n=8-10 per group):

-

Group 1: Vehicle control

-

Group 2: Doxorubicin alone (e.g., 5 mg/kg, IV)

-

Group 3: this compound alone (e.g., 10 mg/kg, PO)

-

Group 4: Doxorubicin (IV) + this compound (PO)

-

-

Administer treatments once or twice weekly for 3-4 weeks. For the combination group, administer this compound 1 hour before doxorubicin.

-

Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

-

Monitor animal body weight and general health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, drug concentration).

-

-

Data Presentation:

| Group | Treatment | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |

| 1 | Vehicle | 1250 ± 210 | 0% |

| 2 | Doxorubicin | 1050 ± 180 | 16% |

| 3 | This compound | 1200 ± 195 | 4% |

| 4 | Doxorubicin + this compound | 350 ± 90 | 72% |

4. Visualizations

4.1. Mechanism of P-gp Inhibition

Caption: Mechanism of P-gp inhibition leading to increased intracellular drug concentration.

4.2. Experimental Workflow for Oral Bioavailability Study

Caption: Workflow for the in vivo oral bioavailability study.

References

- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]

- 2. COVID-19 drugs: potential interaction with ATP-binding cassette transporters P-glycoprotein and breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of P-Glycoprotein in Pharmacokinetics | Semantic Scholar [semanticscholar.org]

- 6. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances on P-Glycoprotein (ABCB1) Transporter Modelling with In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P‐Glycoprotein Mediated Drug Interactions in Animals and Humans with Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Assessing P-glycoprotein Inhibitor Brain Penetration

Audience: Researchers, scientists, and drug development professionals.

Introduction

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key component of the blood-brain barrier (BBB). It functions as an efflux pump, actively transporting a wide range of xenobiotics, including many therapeutic drugs, out of the brain endothelial cells and back into the bloodstream. This action significantly limits the brain penetration of P-gp substrates, posing a major challenge in the development of centrally acting drugs. P-gp inhibitors are investigated as a strategy to increase the brain concentration of co-administered therapeutic agents that are P-gp substrates. Therefore, accurate assessment of the brain penetration of P-gp inhibitors themselves is crucial to understanding their potential efficacy.

These application notes provide detailed protocols for three key methods to assess the brain penetration of P-gp inhibitors: in situ brain perfusion, in vivo microdialysis, and the brain homogenate method. Additionally, quantitative data for two well-characterized P-gp inhibitors, tariquidar and elacridar, are summarized.

Data Presentation: Efficacy of P-gp Inhibitors on Brain Penetration

The following tables summarize the in vivo effects of the P-gp inhibitors tariquidar and elacridar on the brain penetration of various P-gp substrates. The data is presented as the fold-increase in the brain-to-plasma concentration ratio (Kp) or related parameters in the presence of the inhibitor compared to baseline.

Table 1: Effect of Tariquidar on the Brain Penetration of P-gp Substrates

| P-gp Substrate | Animal Model | Tariquidar Dose | Fold Increase in Brain Penetration (Parameter) | Reference(s) |

| (R)-[11C]Verapamil | Rat | 15 mg/kg i.v. | ~12-fold (Distribution Volume, DV) | [1] |

| (R)-[11C]Verapamil | Rat | 15 mg/kg i.v. | ~8-fold (Influx rate constant, K1) | [1] |

| (R)-[11C]Verapamil | Human | 2 mg/kg i.v. | 1.24-fold (Distribution Volume, DV) | [2] |

| [11C]N-desmethyl-loperamide | Human | 2 mg/kg i.v. | ~5-fold (Brain uptake) | [3] |

Table 2: Effect of Elacridar on the Brain Penetration of P-gp Substrates

| P-gp Substrate | Animal Model | Elacridar Dose | Fold Increase in Brain-to-Plasma Ratio (Kp or AUC B/P) | Reference(s) |

| Digoxin | Mouse | 5 mg/kg i.v. | 4-fold | [4][5] |

| Quinidine | Mouse | 5 mg/kg i.v. | 38-fold | [4][5] |

| Talinolol | Mouse | 5 mg/kg i.v. | 2-fold | [4][5] |

| Quinidine | Rat | 5 mg/kg i.v. | 70-fold | [4][5] |

| Sunitinib | Mouse | 100 mg/kg p.o. | ~12-fold | [6] |

Experimental Protocols

In Situ Brain Perfusion

The in situ brain perfusion technique allows for the precise measurement of the transport of a compound across the BBB, independent of peripheral pharmacokinetics. This method involves surgically isolating the brain circulation and perfusing it with a controlled, artificial perfusate containing the test compound.

Protocol: In Situ Brain Perfusion in Mice [7]

Materials:

-

Anesthesia (e.g., ketamine/xylazine)

-

Surgical instruments (scissors, forceps, clamps)

-

Perfusion pump

-

Perfusion buffer (e.g., Krebs-bicarbonate buffer, pH 7.4, gassed with 95% O2/5% CO2)

-

Test P-gp inhibitor and a P-gp substrate (radiolabeled or amenable to LC-MS/MS detection)

-

Vascular marker (e.g., [14C]sucrose or [3H]inulin)

-

Brain harvesting tools

-

Scintillation counter or LC-MS/MS system

Procedure:

-

Anesthetize the mouse (e.g., intraperitoneal injection of ketamine/xylazine).

-

Perform a midline cervical incision to expose the trachea and common carotid arteries.

-

Ligate the external carotid artery on the side to be perfused.

-

Cannulate the common carotid artery with a fine catheter connected to the perfusion pump.

-

Immediately before starting the perfusion, sever the ventricles of the heart to allow for drainage of the perfusate.

-

Begin perfusion with the perfusion buffer containing the P-gp inhibitor, the P-gp substrate, and a vascular marker at a constant flow rate (e.g., 2.5 mL/min).

-

Perfuse for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

At the end of the perfusion, stop the pump and decapitate the mouse.

-

Dissect the brain, weigh it, and analyze the concentration of the P-gp substrate and the vascular marker using appropriate analytical methods (liquid scintillation counting or LC-MS/MS).

-

Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product.

Data Analysis: The brain concentration is corrected for the amount of compound remaining in the cerebral vasculature by subtracting the amount of the vascular marker. The brain uptake is then expressed as a volume of distribution (Vd = amount in brain / concentration in perfusate) or an uptake clearance (Kin = amount in brain / (concentration in perfusate × perfusion time)). The effect of the P-gp inhibitor is determined by comparing the uptake of the P-gp substrate in the presence and absence of the inhibitor.

In Vivo Brain Microdialysis

Microdialysis is a minimally invasive technique used to measure the unbound concentrations of endogenous and exogenous substances in the extracellular fluid of living tissues, including the brain. This method provides dynamic information about the concentration of the P-gp inhibitor and its effect on the brain levels of a co-administered P-gp substrate over time.[8][9][10]

Protocol: Brain Microdialysis in Rats [8]

Materials:

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

Microdialysis probes (with appropriate molecular weight cut-off)

-

Guide cannula

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF) or Ringer's solution

-

P-gp inhibitor and P-gp substrate

-

Fraction collector

-

LC-MS/MS system

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula into the brain region of interest (e.g., striatum, hippocampus) using stereotaxic coordinates.

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for at least 24 hours.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Connect the probe to a perfusion pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow for an equilibration period (e.g., 1-2 hours) to establish a stable baseline.

-

Administer the P-gp inhibitor and the P-gp substrate (e.g., via intravenous injection or by including them in the perfusion fluid for reverse dialysis).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.

-

Analyze the concentration of the P-gp substrate in the dialysate samples using a sensitive analytical method such as LC-MS/MS.

Data Analysis: The concentration of the P-gp substrate in the dialysate is a measure of the unbound concentration in the brain's extracellular fluid. The effect of the P-gp inhibitor is determined by comparing the area under the concentration-time curve (AUC) of the P-gp substrate in the brain dialysate in the presence and absence of the inhibitor.

Brain Homogenate Method

The brain homogenate method is a straightforward technique to determine the total concentration of a drug in the brain tissue at a specific time point after administration. It is often used in conjunction with plasma concentration measurements to calculate the brain-to-plasma concentration ratio (Kp).

Protocol: Brain Homogenate Preparation and Analysis [11][12][13]

Materials:

-

P-gp inhibitor and P-gp substrate

-

Homogenization buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

-

Tissue homogenizer (e.g., Ultra-Turrax)

-

Centrifuge

-

Organic solvent for extraction (e.g., acetonitrile, methanol)

-

LC-MS/MS system

Procedure:

-

Administer the P-gp inhibitor and the P-gp substrate to the animal.

-

At a predetermined time point, euthanize the animal and collect the brain and a blood sample.

-

Isolate plasma from the blood sample by centrifugation.

-

Weigh the brain tissue and add a specific volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to 1 part brain tissue by weight).

-

Homogenize the brain tissue on ice until a uniform suspension is obtained.

-

Perform a protein precipitation step by adding an organic solvent (e.g., 3 volumes of acetonitrile) to an aliquot of the brain homogenate and plasma.

-

Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant and analyze the concentration of the P-gp substrate in both the brain homogenate and plasma samples using a validated LC-MS/MS method.

Data Analysis: The total concentration of the P-gp substrate in the brain is determined from the brain homogenate. The brain-to-plasma concentration ratio (Kp) is calculated by dividing the total brain concentration by the total plasma concentration. The effect of the P-gp inhibitor is assessed by comparing the Kp value of the P-gp substrate in inhibitor-treated animals to that in vehicle-treated control animals.

Visualizations

Experimental Workflow for Assessing P-gp Inhibitor Brain Penetration

Caption: Workflow for in vivo and in situ assessment of P-gp inhibitor brain penetration.

Signaling Pathways Regulating P-gp at the Blood-Brain Barrier

Caption: Key signaling pathways involved in the regulation of P-gp at the BBB.

References

- 1. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P-Glycoprotein Deficient Mouse in situ Blood-Brain Barrier Permeability and its Prediction using an in combo PAMPA Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo Microdialysis Experiment [bio-protocol.org]

- 11. Sample prep for LCMS - Extracting drugs from brain tissue - Chromatography Forum [chromforum.org]

- 12. researchgate.net [researchgate.net]

- 13. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for Determining the IC50 of P-gp Inhibitor 19

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter protein.[1][2] It functions as an ATP-dependent efflux pump, actively transporting a wide variety of substrates, including many therapeutic drugs and xenobiotics, out of cells.[1][2][3] This efflux mechanism plays a significant role in drug disposition and can lead to multidrug resistance (MDR) in cancer cells by reducing intracellular drug concentrations to sub-therapeutic levels.[1][2][3] Therefore, the identification and characterization of P-gp inhibitors are of great interest in overcoming MDR and improving the efficacy of various chemotherapeutic agents.[1][3] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a P-gp inhibitor, referred to herein as "Inhibitor 19". The IC50 value is a critical parameter for quantifying the potency of an inhibitor.

P-gp Efflux Pump Mechanism

P-gp is an integral membrane protein that utilizes the energy from ATP hydrolysis to expel substrates from the cell's cytoplasm to the extracellular space. This process is a key mechanism of cellular detoxification and contributes to the barrier function in tissues such as the intestine, blood-brain barrier, liver, and kidney.[1] P-gp inhibitors can block this efflux activity, leading to increased intracellular accumulation of P-gp substrates.[1]

References

Application Notes and Protocols: Utilizing CRISPR-Cas9 to Elucidate the Effects of P-glycoprotein (P-gp) Inhibitors

Abstract